REACTION_SMILES
|
[CH3:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]([CH3:11])[c:7]1[C:8](=[O:9])[OH:10].[NH3:16].[S:12]([Cl:13])([Cl:14])=[O:15]>>[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]([CH3:11])[c:7]1[C:8](=[O:9])[NH2:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccnc(Cl)c1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccnc(Cl)c1C(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |